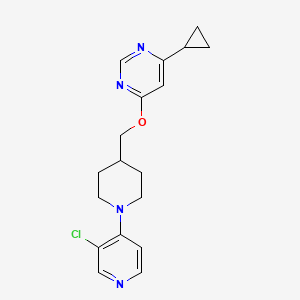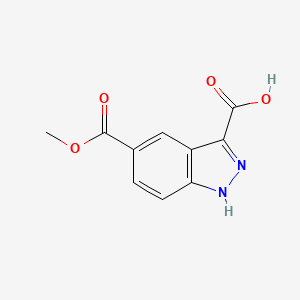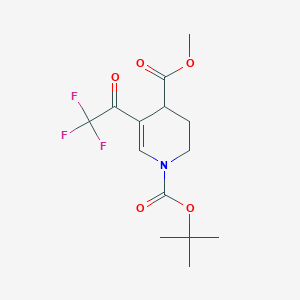
1-Tert-butyl 4-methyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrahydropyridine ring would likely contribute to the rigidity of the molecule, while the various substituents (tert-butyl, methyl, trifluoroacetyl, and carboxylate groups) would influence its overall shape and polarity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the trifluoroacetyl group could potentially undergo nucleophilic acyl substitution reactions . The carboxylate ester groups might also be susceptible to hydrolysis or other types of ester cleavage reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, polarity, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Synthesis and Reaction Mechanisms
Chemoselective N-deprotection and Synthesis of Amino Carboxylates : Trifluoroacetamide derivatives, including compounds structurally similar to the one , are alkylated under phase transfer catalysis (PTC) conditions to yield trifluoroacetylamino carboxylates. These are then chemoselectively hydrolysed to tert-butyl amino carboxylates, demonstrating the compound's utility in synthesizing amino acid derivatives with potential applications in drug development and materials science (Albanese et al., 1997).
Formation of Pyrazoles and Pyridines : Studies on the synthesis of pyrazoles and pyridines from reactions involving tert-butyl and trifluoromethyl groups have shown the capacity of such compounds to undergo regioselective reactions. This research is significant for the synthesis of heterocyclic compounds, which are often found in pharmaceuticals (Martins et al., 2012).
Palladium-catalyzed Coupling Reactions : The use of tert-butylcarbonyl tetrahydropyridine derivatives in palladium-catalyzed coupling reactions to produce arylated compounds highlights the chemical's role in creating complex molecular architectures. Such processes are crucial in pharmaceutical synthesis and the development of organic electronic materials (Wustrow & Wise, 1991).
Synthesis of Oxazolines and Oxazoles : The acylation of aldehyde tert-butyl(methyl)hydrazones with trifluoroacetic anhydride, leading to the synthesis of oxazolines and oxazoles, demonstrates the compound's utility in the creation of novel heterocyclic compounds. These findings have implications for the development of new materials and pharmaceuticals (Hojo et al., 1992).
Applications in Materials Science
Polymerization Catalysts : Research into cationic metallocene polymerization catalysts based on derivatives of the compound has explored its role in the polymerization process, which is fundamental for creating new polymeric materials with specific properties. This research has broad implications for materials science, especially in developing new plastics and resins (Jia et al., 1997).
Synthesis of Luminescent Polymers : The use of tert-butyl groups in the synthesis of poly(1,4-phenylenevinylenes) through the ring-opening metathesis polymerization (ROMP) of dicarboxybarrelenes shows the compound's utility in creating luminescent materials. Such materials are of interest for applications in optoelectronics and bioimaging (Wagaman & Grubbs, 1997).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-O-tert-butyl 4-O-methyl 5-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-pyridine-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO5/c1-13(2,3)23-12(21)18-6-5-8(11(20)22-4)9(7-18)10(19)14(15,16)17/h7-8H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONKHUJMHJSUQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(=C1)C(=O)C(F)(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl 4-methyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1,4-dicarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


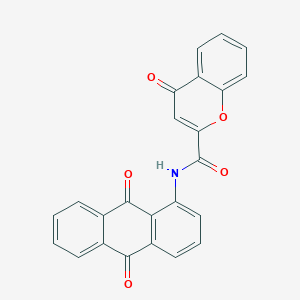
![2,4,7,8-Tetramethyl-6-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2776881.png)
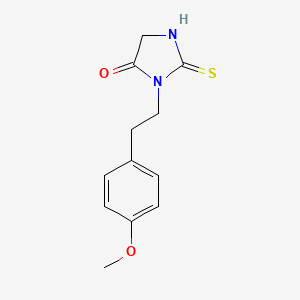

![3-fluoro-5-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2776886.png)
![1-{4-Benzyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-dien-6-yl}ethan-1-one](/img/structure/B2776888.png)
![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-isobutylpiperidine-4-carboxamide](/img/structure/B2776890.png)

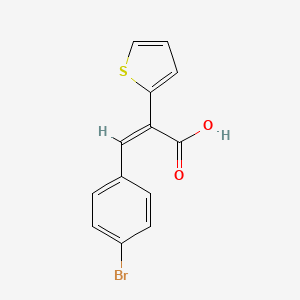
![Ethyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-4-oxobutanoate](/img/structure/B2776895.png)
![2-((4-ethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methylbutanoate](/img/structure/B2776897.png)
